molecular formula C15H23N3O2 B12222725 5-Methyl-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine

5-Methyl-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12222725
M. Wt: 277.36 g/mol
InChI Key: WEUCZUCXPCPSHL-UHFFFAOYSA-N
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Description

5-Methyl-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an oxan-4-yl piperidin-4-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the piperidin-4-yl ether intermediate, followed by its coupling with a pyrimidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperidin-4-yl ether group, resulting in the formation of reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Methyl-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine stands out due to its unique combination of functional groups. This uniqueness contributes to its distinct reactivity and potential applications. While similar compounds may share some structural features, the specific arrangement and substitution pattern in this compound provide it with unique properties and advantages in various research and industrial contexts.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

5-methyl-2-[1-(oxan-4-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C15H23N3O2/c1-12-10-16-15(17-11-12)20-14-2-6-18(7-3-14)13-4-8-19-9-5-13/h10-11,13-14H,2-9H2,1H3

InChI Key

WEUCZUCXPCPSHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3CCOCC3

Origin of Product

United States

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